molecular formula C24H17FN4O2S B2626008 2-[[3-(4-fluorophenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]-N-phenylacetamide CAS No. 536710-86-8

2-[[3-(4-fluorophenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]-N-phenylacetamide

Cat. No. B2626008
CAS RN: 536710-86-8
M. Wt: 444.48
InChI Key: OYTDKQUVHFUGBY-UHFFFAOYSA-N
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Description

“2-[[3-(4-fluorophenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]-N-phenylacetamide” is a compound with the molecular formula C24H17FN4O2S . It has a molecular weight of 444.5 g/mol . The compound is also known by several synonyms, including “536710-86-8” and "2-{[3-(4-fluorophenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}-N-phenylacetamide" .


Molecular Structure Analysis

The compound has a complex structure that includes a pyrimido[5,4-b]indol-2-yl group attached to a 4-fluorophenyl group and a phenylacetamide group via a sulfanyl linker . The InChI string and Canonical SMILES provide a textual representation of the compound’s structure .


Physical And Chemical Properties Analysis

The compound has several computed properties, including a XLogP3-AA of 4.8, a hydrogen bond donor count of 2, a hydrogen bond acceptor count of 5, and a rotatable bond count of 5 . It also has a topological polar surface area of 103 Ų .

Scientific Research Applications

  • Quantum Chemical Analysis and Antiviral Activity : A study by Mary et al. (2020) focused on the quantum chemical analysis of a similar molecule, 2- [(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-(4-fluoro- phenyl)acetamide. They characterized it using FT-IR and FT-Raman spectra and investigated its antiviral potency against SARS-CoV-2 protein through molecular docking, revealing potential applications in antiviral therapy (Mary et al., 2020).

  • Inhibitory Activity Against Thymidylate Synthase : Gangjee et al. (1996, 1997) synthesized a series of compounds, including 2-amino-4-oxo-5-substituted-pyrrolo[2,3-d]pyrimidines, which showed inhibitory activity against thymidylate synthase. These compounds were explored as potential antitumor and antibacterial agents (Gangjee et al., 1996), (Gangjee et al., 1997).

  • Synthesis of 5H-pyrimido[5,4-b]indole Derivatives : Research by Shestakov et al. (2009) explored reactions involving methyl 3-amino-1H-indole-2-carboxylates to form 5H-pyrimido[5,4-b]indole derivatives, which are structurally related to the compound . This study contributes to the understanding of the synthesis pathways and potential applications of such derivatives (Shestakov et al., 2009).

  • Antibacterial Activity of Pyrimidine-Containing Derivatives : Su et al. (2020, 2021) designed and synthesized a series of pyrimidine-containing derivatives, demonstrating significant inhibitory activities against various bacterial strains, suggesting potential applications in the development of new agrochemicals (Su et al., 2020), (Su et al., 2021).

  • Synthesis and Evaluation of Thieno[3,2-d]pyrimidines : A study by Hafez and El-Gazzar (2017) synthesized novel thieno[3,2-d]pyrimidine derivatives and evaluated their antitumor activity. This research contributes to the understanding of the therapeutic potential of pyrimidine analogues (Hafez & El-Gazzar, 2017).

Future Directions

While specific future directions for this compound are not mentioned, indole derivatives have diverse biological activities and have immense potential to be explored for new therapeutic possibilities .

properties

IUPAC Name

2-[[3-(4-fluorophenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17FN4O2S/c25-15-10-12-17(13-11-15)29-23(31)22-21(18-8-4-5-9-19(18)27-22)28-24(29)32-14-20(30)26-16-6-2-1-3-7-16/h1-13,27H,14H2,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYTDKQUVHFUGBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2C4=CC=C(C=C4)F)NC5=CC=CC=C53
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[[3-(4-fluorophenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]-N-phenylacetamide

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